Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
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Description
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C9H10BrNO2S and its molecular weight is 276.15. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Compound Modification
Research on thiazole derivatives, including compounds similar to "Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate," has focused on synthetic modifications to explore their chemical properties and potential applications. For instance, Desai et al. (2019) discuss the synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate for antimicrobial study, highlighting the importance of thiazole derivatives in developing antimicrobial agents Desai, Bhatt, & Joshi, 2019.
Development of Fluorescent Probes
Wang et al. (2017) designed and synthesized a colorimetric and ratiometric fluorescent probe based on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the rapid, sensitive, and selective detection of biothiols in physiological media. This work underscores the utility of thiazole derivatives in creating tools for biological and chemical sensing Wang, Zhu, Jiang, Hua, Na, & Li, 2017.
Antioxidant Activity Evaluation
A study by Ghanbari Pirbasti et al. (2016) synthesized 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole derivatives and evaluated their antioxidant activities. The study illustrates the potential of cyclopropyl and fluorophenyl substituted thiazole derivatives in acting as potent antioxidant agents Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016.
Properties
IUPAC Name |
ethyl 5-bromo-2-cyclopropyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-2-13-9(12)6-7(10)14-8(11-6)5-3-4-5/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUNWADDTYMNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2CC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.